2,3-Dimethylphenol
Overview
Description
2,3-Dimethylphenol, also known as 1-Hydroxy-2,3-dimethylbenzene, is an organic compound with the molecular formula C8H10O. It is a type of phenol where two methyl groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is commonly used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethylphenol can be synthesized through several methods. One common method involves the diazotization and hydrolysis of 2,3-xylidine . Another method includes the electrocatalytic degradation using a Ti/PANI/PbO2-Ce electrode, which has shown effective performance in degrading this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the methylation of phenol using methanol in the presence of a catalyst. This process typically occurs under high temperature and pressure conditions to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form methylated cyclohexanols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Methylated cyclohexanols
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
2,3-Dimethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on microbial growth and metabolism.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of resins, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Dimethylphenol primarily involves its interaction with enzymes and proteins within biological systems. It is known to undergo oxidation reactions, leading to the formation of reactive intermediates that can interact with cellular components. The exact molecular targets and pathways are still under investigation, but it is believed to involve oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
- 2,4-Dimethylphenol
- 2,5-Dimethylphenol
- 2,6-Dimethylphenol
- 3,5-Dimethylphenol
Comparison: 2,3-Dimethylphenol is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, solubility, and reactivity in various chemical reactions .
Properties
IUPAC Name |
2,3-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-6-4-3-5-8(9)7(6)2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBBPBRQALCEIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O, Array | |
Record name | 2,3-DIMETHYLPHENOL | |
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DSSTOX Substance ID |
DTXSID6025143 | |
Record name | 2,3-Dimethylphenol | |
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Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
2,3-dimethylphenol appears as colorless crystalline solid or brown chunky solid. Taste threshold concentration 0.03 mg/L. Odor threshold concentration 0.5 mg/L. (NTP, 1992), Liquid, Colorless or brown solid; [CAMEO] Crystalline solid; [MSDSonline], Solid, WHITE-TO-YELLOW LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | 2,3-DIMETHYLPHENOL | |
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Record name | Phenol, 2,3-dimethyl- | |
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Boiling Point |
424 °F at 760 mmHg (NTP, 1992), 218 °C, 216.00 to 218.00 °C. @ 760.00 mm Hg, 203-225 °C | |
Record name | 2,3-DIMETHYLPHENOL | |
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Record name | 2,3-Dimethylphenol | |
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Flash Point |
61-95 °C c.c. | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Sol in ethyl alcohol, ethyl ether, In water, 4.57X10+3 mg/l @ 25 °C., Very sol in benzene, chloroform, 4.57 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 4-8 | |
Record name | 2,3-DIMETHYLPHENOL | |
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Density |
1.02-1.13 g/cm³ | |
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Vapor Density |
Relative vapor density (air = 1): 4.2 | |
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Vapor Pressure |
1 mmHg at 132.8 °F ; 5 mmHg at 182.8 °F; 10 mmHg at 207.7 °F (NTP, 1992), 0.08 [mmHg], Vapor pressure: 10 mm Hg at 97.6 °C, 0.089 mm Hg @ 25 °C, Vapor pressure, Pa at ? °C: 0.5-37 | |
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Color/Form |
Needles from water or dilute alcohol | |
CAS No. |
526-75-0, 1300-71-6 | |
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Melting Point |
167 °F (NTP, 1992), 75 °C (also reported as 72.57 °C), 75 °C, 25-75 °C | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | XYLENOL (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0601 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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